molecular formula C10H9NO B1582177 4-Methoxyquinoline CAS No. 607-31-8

4-Methoxyquinoline

Cat. No.: B1582177
CAS No.: 607-31-8
M. Wt: 159.18 g/mol
InChI Key: RWTCJCUERNMVEZ-UHFFFAOYSA-N
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Description

4-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

4-Methoxyquinoline has a wide range of applications in scientific research:

Safety and Hazards

4-Methoxyquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Future Directions

Quinoline and its derivatives have found applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyquinoline can be synthesized through several methods. One common approach is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid. Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic processes that ensure high yield and purity. These methods may involve the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCJCUERNMVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334791
Record name 4-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-31-8
Record name 4-Methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxyquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 15 mL of methanol containing 4.02 g of 4-hydroxyquinoline and 130 mL of an acetonitrile solution, 5.01 g of diisopropylethylamine and 19.4 mL of a 2.0 mol/L trimethylsilyldiazomethane/hexane solution were added at room temperature, and the mixture was stirred for 13 hours, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; hexane:ethyl acetate 2:1] to obtain 1.79 g of a yellow oily substance, 4-methoxyquinoline.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (33 g) in methanol (130 ml), 4-chloroquinoline (10 g) was added under stirring. The mixture was heated under reflux for 6 hours. After cooling, the reaction mixture was concentrated, then dissolved in dichloromethane (250 ml) and washed with water (250 ml). The organic layer was dried over sodium sulfate. The solvent was evaporated to give a yellow oil (7.39 g, 76% yield) which was not purified.
Name
sodium methoxide
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 4-methoxyquinoline be synthesized from quinoline derivatives?

A1: Several synthetic routes have been reported for the preparation of this compound. * One method involves the acid-catalyzed condensation of 3-oxoalkanoic acid esters with aniline to yield 2-alkyl-4-quinolones. Subsequent treatment with methyl iodide then affords the desired 2-alkyl-4-methoxyquinolines [, ]. * Another approach utilizes the quinoline Reissert compound, which can be converted to 1-benzoyl-3-bromo-2-cyano-1,2,3,4-tetrahydro-4-methoxyquinoline through treatment with bromine and sodium carbonate in methanol. Hydrolysis of this intermediate with aqueous sodium hydroxide then provides this compound [].* Iodine-methanol mediated oxidation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones has also been demonstrated as an efficient method for synthesizing 2-aryl-4-methoxyquinoline derivatives [, ].

Q2: How does the 4-methoxy group influence the reactivity of the quinoline ring?

A2: The 4-methoxy group, being an electron-donating substituent, increases the electron density of the quinoline ring, particularly at the 2- and 4- positions. This enhanced electron density can influence the reactivity of the molecule in various reactions, such as electrophilic aromatic substitution and nucleophilic addition.

Q3: Are there any reported reactions involving the cleavage of the methoxy group in this compound?

A5: Yes, certain reactions can lead to the cleavage of the methoxy group in this compound. For instance, demethylation of 2,3-diaryl-4-methoxyquinolines using boron tribromide (BBr3) results in the formation of the corresponding 2,3-diaryl-4(1H)-quinolinones [].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C10H9NO, and its molecular weight is 159.19 g/mol.

Q5: What spectroscopic techniques are commonly employed for the structural characterization of this compound?

A7: Several spectroscopic methods can be used to characterize this compound. * 1H and 13C NMR spectroscopy are particularly useful for determining the structure and substitution pattern of the molecule []. * UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, while infrared (IR) spectroscopy can be used to identify functional groups, such as the C=N stretch of the quinoline ring and the C-O stretch of the methoxy group.

Q6: Do 4-alkoxyquinolines exhibit any specific structural features in the solid state?

A8: X-ray crystallographic studies have shown that 4-alkoxyquinolines, including this compound, 4-ethoxyquinoline, and 4-allyloxy-7-chloroquinoline, tend to form planar molecular structures. These planar molecules often engage in π-π stacking interactions in the crystal lattice, with neighboring quinoline rings stacking on top of each other [].

Q7: Does this compound possess any known biological activity?

A9: While this compound itself may not possess significant direct biological activity, it serves as a crucial building block for synthesizing various bioactive compounds. For example, it can be converted into 1-aryl-3-(4-methoxyquinolin-2-yl)ureas, which have demonstrated promising in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum [].

Q8: Are there any other potential applications of this compound and its derivatives?

A8: this compound and its derivatives are versatile building blocks in organic synthesis. They have been explored for applications in various fields, including:

  • Material Science: Telechelic 2-butene-1,4-diol oligomers, synthesized using a ruthenium catalyst bearing a this compound-2-carboxylate ligand, have potential applications as chain extenders and macromonomers in polymer chemistry [].
  • Medicinal Chemistry: The synthesis of various 2-aryl-4-methoxyquinoline derivatives has been investigated due to their potential medicinal properties. These compounds may exhibit diverse biological activities, warranting further exploration [, ].

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